molecular formula C10H12N2O3 B13169620 3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol

3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol

Cat. No.: B13169620
M. Wt: 208.21 g/mol
InChI Key: AICAYKNSPWNRTC-UHFFFAOYSA-N
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Description

3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . This compound features a cyclobutane ring substituted with an amino group, a nitrophenyl group, and a hydroxyl group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with cyclobutanone in the presence of an amine catalyst. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(4-methylphenyl)cyclobutan-1-ol
  • 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol

Uniqueness

3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions and applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-amino-3-(4-nitrophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H12N2O3/c11-10(5-9(13)6-10)7-1-3-8(4-2-7)12(14)15/h1-4,9,13H,5-6,11H2

InChI Key

AICAYKNSPWNRTC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)[N+](=O)[O-])N)O

Origin of Product

United States

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